[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine
Description
(2,6-Dimethylphenyl)methylamine (CAS: 1521977-32-1) is a tertiary amine featuring a 2,6-dimethylphenyl group attached to a methylene bridge and a 2-methylpropyl (isobutyl) substituent. Its molecular formula is C₁₃H₂₁N, with a calculated molecular weight of 191.31 g/mol. Currently, this compound is primarily used in research and development (R&D) settings, as indicated by its classification in commercial catalogs .
Properties
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)8-14-9-13-11(3)6-5-7-12(13)4/h5-7,10,14H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBFEQZMSRAXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)methylamine typically involves the alkylation of 2,6-dimethylaniline with 2-methylpropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of (2,6-Dimethylphenyl)methylamine can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
(2,6-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Methyl(2-methylpropyl)amine (CAS: 625-43-4)
- Molecular Formula : C₅H₁₃N
- Key Features : Simpler tertiary amine lacking the aromatic 2,6-dimethylphenyl group.
- Applications : Used in R&D for ligand synthesis or as a precursor in organic reactions.
- Toxicity : Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation), requiring precautions for handling .
- Relevance : The 2-methylpropyl group in both compounds suggests shared reactivity patterns, though the aromatic group in the target compound likely reduces volatility and alters solubility.
Metalaxyl (CAS: 57837-19-1)
- Molecular Formula: C₁₅H₂₁NO₄
- Key Features : Contains an N-(2,6-dimethylphenyl) group but includes a methoxyacetyl substituent.
- Applications : Widely used as a systemic fungicide in agriculture .
- Comparison : The 2,6-dimethylphenyl group in metalaxyl contributes to its bioactivity by enhancing binding to fungal targets. This suggests that (2,6-Dimethylphenyl)methylamine may also exhibit bioactivity, though its specific applications remain unexplored.
c. (2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methylamine
- Molecular Formula: C₁₈H₂₃NO₂
- Key Features : Substituted with methoxy groups on the aromatic ring, increasing electron density and steric bulk.
- Structural Analysis: X-ray crystallography and 3D modeling reveal distinct steric profiles compared to the target compound, which lacks methoxy groups .
Steric and Electronic Effects in Coordination Chemistry
Compounds like (2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)pyridin-2-yl]amine () highlight the role of bulky aryl groups in ligand design. For example:
- Steric Demand : The 2,6-dimethylphenyl group in the target compound offers moderate steric shielding compared to larger substituents (e.g., 2,6-diisopropylphenyl), which better protect metal centers in coordination complexes .
- Reactivity : Bulky substituents reduce nucleophilicity but enhance stability in catalytic systems. The target compound’s smaller substituents may allow for faster reaction kinetics compared to highly hindered analogs.
Biological Activity
(2,6-Dimethylphenyl)methylamine is an organic compound that belongs to the class of substituted amines. Its structure features a dimethyl-substituted phenyl group attached to a propylamine moiety, which contributes to its unique biological properties and potential therapeutic applications. The compound's molecular formula is , with a molecular weight of approximately 177.29 g/mol.
Biological Activity Overview
The biological activity of (2,6-Dimethylphenyl)methylamine has garnered interest due to its structural similarities to various psychoactive and therapeutic agents. Preliminary studies suggest that it may exhibit a range of pharmacological effects, including:
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Stimulant Effects : Some dimethylphenylamines are known for their stimulant properties, which could be relevant in treating conditions such as ADHD or depression.
Pharmacological Studies
Research on the pharmacological profile of (2,6-Dimethylphenyl)methylamine is still emerging. Initial findings indicate that the compound may interact with various receptors and enzymes in the body. Notably, studies have indicated potential interactions with:
- Dopamine Receptors : Compounds with similar structures have been linked to dopaminergic activity, which is crucial in mood regulation and reward pathways.
- Serotonin Receptors : Modulation of serotonin pathways may also be a mechanism through which this compound exerts its effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of (2,6-Dimethylphenyl)methylamine. The following table summarizes key characteristics:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| N-(2,6-dimethylphenyl)-N-propylamine | Similar dimethylphenyl group but lacks methyl substitution at para position | Slightly different biological activity profile |
| (2,5-dimethylphenyl)methylamine | Different methyl substitution pattern on the phenyl ring | May exhibit different pharmacological effects |
| (3,4-dimethylphenyl)methylamine | Methyl groups at different positions on the phenyl ring | Variations in receptor affinity and activity |
The unique substitution pattern of (2,6-Dimethylphenyl)methylamine may influence its binding affinity and selectivity towards biological targets compared to these similar compounds.
Case Studies and Research Findings
- Neuropharmacological Study : In a study investigating the effects of dimethylphenylamines on neurotransmitter systems, it was found that compounds with similar structures could enhance dopamine release in vitro. This suggests potential applications in treating dopamine-related disorders (source needed).
- Stimulant Properties : Research into the stimulant effects of related compounds indicates that they can increase locomotor activity in animal models. This raises the possibility that (2,6-Dimethylphenyl)methylamine may exhibit similar stimulant properties (source needed).
- Therapeutic Applications : Given its structural characteristics, there is ongoing research into the use of (2,6-Dimethylphenyl)methylamine as a precursor for synthesizing novel pharmaceuticals targeting neurological conditions (source needed).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
